molecular formula C18H15N3O3S2 B2954999 N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide CAS No. 727689-82-9

N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2954999
CAS No.: 727689-82-9
M. Wt: 385.46
InChI Key: KHWXPTKFVMWCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a distinct molecular architecture combining a benzyl-protected acetamide core with a 4-(3-nitrophenyl)thiazole moiety, linked via a thioether bridge. Its structure suggests potential as a building block or a lead compound in the development of enzyme inhibitors . Compounds with similar N-benzylacetamide structures have been successfully developed as highly selective inhibitors for specific kinase targets, such as the PI3K-C2α isoform . The inclusion of the thiazole ring is a common pharmacophore in many bioactive molecules, and the nitroaromatic group can be crucial for specific electronic interactions or serve as a synthetic handle for further chemical modification. This makes the reagent valuable for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize this chemical to probe biological pathways, develop new therapeutic agents, or as a reference standard in analytical studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-benzyl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(19-10-13-5-2-1-3-6-13)12-26-18-20-16(11-25-18)14-7-4-8-15(9-14)21(23)24/h1-9,11H,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWXPTKFVMWCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the reaction of 3-nitroaniline with 2-cyanothioacetamide to form 4-(3-nitrophenyl)thiazole.

    Thioether Formation: The thiazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with Amines :
    Reacting with primary or secondary amines (e.g., morpholine, piperidine) in acetone or DMF at 60–80°C replaces the thioether sulfur with an amine group, forming new acetamide derivatives (Table 1) .

  • Reactivity with Halides :
    The compound reacts with α-haloamides (e.g., chloroacetyl chloride) in the presence of K₂CO₃, yielding S-alkylated products .

Table 1: Substitution Reactions

ReagentConditionsProductYieldSource
MorpholineAcetone, 70°C, 6hN-Benzyl-2-(morpholinoacetamide)thiazole78%
Chloroacetyl chlorideDMF, RT, 3hS-Alkylated thiazole-acetamide hybrid65–72%

Oxidation and Reduction Reactions

  • Oxidation :
    The thioether group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). For instance, oxidation with H₂O₂ in acetic acid at 40°C forms the sulfone derivative, enhancing electrophilicity .

  • Nitro Group Reduction :
    Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the 3-nitro group to an amine, forming N-benzyl-2-((4-(3-aminophenyl)thiazol-2-yl)thio)acetamide . This product serves as an intermediate for synthesizing Schiff bases or azomethines .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems (e.g., thiazolo[3,2-d] triazoles) . These reactions occur in refluxing dioxane with triethylamine as a base .

Amide Bond Functionalization

The N-benzyl acetamide group undergoes hydrolysis or cross-coupling:

  • Hydrolysis :
    Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis cleaves the amide bond, yielding 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetic acid .

  • Buchwald–Hartwig Amination :
    Palladium-catalyzed coupling with aryl halides modifies the benzyl group, enabling diversification of the N-substituent .

Biological Interaction-Driven Reactions

In medicinal chemistry studies, the compound reacts with enzyme active sites (e.g., SARS-CoV-2 RdRp, PI3K-C2α) via:

  • Hydrogen bonding : The acetamide carbonyl and nitro group interact with catalytic residues .

  • π-π stacking : The 3-nitrophenyl group engages aromatic residues in hydrophobic pockets .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    Stable at neutral pH (7.4) but hydrolyzes in acidic (pH < 4) or alkaline (pH > 9) conditions, forming thiol and acetic acid byproducts .

  • Thermal Stability :
    Decomposes above 200°C, releasing NO₂ and benzyl radicals, as confirmed by thermogravimetric analysis (TGA).

Scientific Research Applications

N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :
  • Thiazole Core : The thiazole ring is a common feature in many bioactive compounds. Substitutions at the 4-position (e.g., 3-nitrophenyl) influence electronic properties and binding affinity.
  • Thioacetamide Linkage : The thioether (-S-) bridge enhances metabolic stability compared to oxygen analogs while maintaining hydrogen-bonding capacity.
Comparative Analysis :
Compound Name Substituents on Thiazole Acetamide Side Chain Key Pharmacological Findings Reference
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide (Target) 4-(3-nitrophenyl) N-benzyl Potential kinase inhibitor (hypothesized)
2-((4-(4-Bromophenyl)-5-cyano-6-oxo-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8b) 4-(4-bromophenyl), 5-cyano, 6-oxo-pyrimidinone N-(6-nitrobenzo[d]thiazol-2-yl) Anticancer activity (IC₅₀ values not reported)
2-Benzimidazol-1-yl-N-[4-(3-chlorophenyl)-thiazol-2-yl]-acetamide 4-(3-chlorophenyl) 2-benzimidazol-1-yl TRPV1 antagonist (preclinical)
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) 6-alkoxybenzo[d]thiazole 1H-1,2,4-triazol-3-yl Enhanced solubility, antifungal activity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 2-(4-fluorophenyl) Triazole-phenoxymethyl Antiproliferative activity (in vitro)
Key Observations :

Side Chain Modifications : Replacing the benzyl group with benzimidazole (as in ) or triazole (as in ) alters hydrogen-bonding capacity and solubility. The benzyl group in the target compound may favor hydrophobic interactions in target binding.

Bioisosteric Replacements : Oxadiazole-containing analogs (e.g., ) show enhanced pharmacological activity due to bioisosteric effects, but the thioacetamide in the target compound offers a balance between stability and reactivity.

Pharmacokinetic Considerations

  • Nitro Group Toxicity : The 3-nitrophenyl moiety may pose metabolic challenges (e.g., nitroreductase-mediated activation), unlike safer chloro or alkoxy substituents in .

Biological Activity

N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, while also providing insights into its synthesis and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a thiazole ring, a nitrophenyl group, and a benzyl moiety. The synthesis typically involves a multi-step process:

  • Formation of the Thiazole Ring : Reaction of 3-nitroaniline with 2-cyanothioacetamide yields 4-(3-nitrophenyl)thiazole.
  • Thioether Formation : The thiazole derivative reacts with benzyl chloride in the presence of potassium carbonate.
  • Acetamide Formation : The thioether is reacted with acetyl chloride to yield the final acetamide product.

This synthetic pathway highlights the compound's structural complexity and potential for diverse biological interactions.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit notable anticancer activity. For instance, derivatives of thiazoles have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity. The presence of electron-donating groups on the phenyl ring enhances this activity, as observed in similar compounds where modifications led to improved potency against cancer cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies report minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL for related thiazole compounds, indicating strong antimicrobial potential . The unique combination of the thiazole and nitrophenyl groups contributes to its efficacy against resistant strains.

Anti-inflammatory Effects

The compound's anti-inflammatory activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Similar thiazole derivatives have been reported to modulate inflammatory responses effectively, suggesting that this compound may possess comparable properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Thiazole Ring : Variations in substituents can significantly alter potency and selectivity towards cancer cells.
  • Electron-Drawing vs. Electron-Donating Groups : The electronic nature of substituents affects the compound's reactivity and interaction with biological targets.

A comparative analysis with similar compounds reveals that modifications leading to increased electron density on the aromatic rings enhance anticancer activity while maintaining antimicrobial efficacy .

Case Studies

  • Anticancer Activity Evaluation : In one study, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : A series of thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .

Q & A

What are the established synthetic routes for N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React 2-amino-4-(3-nitrophenyl)thiazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the thioacetamide backbone.

Benzyl Group Introduction : Couple the intermediate with benzyl bromide under reflux conditions in acetone or ethanol.

Purification : Recrystallize from ethanol or DMF-water mixtures. Key parameters include reaction time (6–8 hours), solvent polarity, and catalyst choice. Yields range from 64% to 78% depending on substituents .

How is structural characterization performed for this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of benzyl protons (δ 4.3–4.5 ppm, -CH₂-) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identify thioamide C=S stretches (∼1250 cm⁻¹) and nitro group absorptions (∼1520 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N/S percentages (e.g., C: 52.76% vs. 52.98% in related analogs) .

What challenges arise in optimizing synthetic yields, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Low Yields in Coupling Steps : Often due to steric hindrance from the 3-nitrophenyl group. Solutions include:
    • Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
    • Employing coupling agents like EDCI/HOBt for amide bond formation.
  • Byproduct Formation : Monitor via TLC and optimize column chromatography (silica gel, hexane/ethyl acetate gradients) .

What in vitro models are used to evaluate anticancer activity?

Level: Advanced
Methodological Answer:

  • Cell Lines : A375 melanoma, pancreatic cancer (MIA PaCa-2), and CML (K562) cells.
  • Assays :
    • MTT/Proliferation : IC₅₀ values determined after 48–72 hours.
    • Apoptosis/Autophagy : Flow cytometry with Annexin V/PI staining and LC3-II Western blotting.
    • Example: Lead compound 6b showed IC₅₀ = 1.2 µM in A375 cells .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Level: Advanced
Methodological Answer:

  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) or thiazole-linked nitro position.
  • Key Findings :
    • 3-Nitrophenyl : Enhances enzyme inhibition (e.g., DprE1 MIC = 0.82 µM for 5k vs. 1.04 µM for 5o) .
    • Benzyl Substitution : Fluorine or bromine at the para position increases metabolic stability .

What computational methods predict binding modes with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use Schrödinger’s GLIDE to simulate interactions with DprE1 (Mycobacterium tuberculosis) or Src kinase.
    • Key Residues : Lysine (K418) and aspartic acid (D386) form hydrogen bonds with the acetamide carbonyl.
    • Scoring : Compounds with Glide scores < −8.0 kcal/mol show potent activity .

How are contradictions in biological activity data resolved?

Level: Advanced
Methodological Answer:

  • Case Example : Discrepancies in IC₅₀ values across studies may stem from:
    • Cell Line Variability : Use standardized lines (e.g., NCI-60 panel).
    • Assay Conditions : Replicate under identical pH, serum concentration, and incubation time.
    • Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) .

What crystallographic techniques determine the compound’s 3D structure?

Level: Advanced
Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (e.g., ethanol/DCM).
    • Refine using SHELXL (R-factor < 0.05).
    • Key Metrics : Hydrogen bonding (e.g., N–H⋯O=C, 2.8–3.0 Å) and π-π stacking (3.6–4.0 Å) .

What enzyme inhibition mechanisms are reported for this compound?

Level: Advanced
Methodological Answer:

  • DprE1 Inhibition : Covalent binding to Cys387 in Mycobacterium tuberculosis, disrupting cell wall synthesis.
    • Kinetics : Time-dependent inhibition (Ki = 0.3 µM) with slow off-rates.
  • Src Kinase Inhibition : Competitive binding at the substrate site (Kd = 12 nM) .

How are pharmacokinetic (PK) and pharmacodynamic (PD) studies designed?

Level: Advanced
Methodological Answer:

  • In Vivo Models : A375 xenograft mice (20–25 g) dosed orally (10 mg/kg/day).
  • Parameters :
    • Plasma Half-life : LC-MS/MS to measure T₁/₂ (e.g., 6b: T₁/₂ = 4.2 hours).
    • Tumor Volume Reduction : Caliper measurements over 21 days (e.g., 60% reduction vs. control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.